5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline
Overview
Description
Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . They are widely used in the synthesis of pharmaceuticals and other organic compounds . Anilines, on the other hand, are a class of compounds that consist of a phenyl group attached to an amino group . They are also commonly used in the production of drugs, dyes, and plastics .
Synthesis Analysis
The synthesis of piperidine derivatives often involves cyclization, hydrogenation, and multicomponent reactions . Anilines can be synthesized through various methods, including the reduction of nitrobenzene or the ammonolysis of phenyl halides .
Molecular Structure Analysis
The molecular structure of piperidines consists of a six-membered ring with one nitrogen atom . Anilines have a phenyl group attached to an amino group .
Chemical Reactions Analysis
Piperidines can undergo a variety of chemical reactions, including substitutions and additions . Anilines can also participate in a wide range of reactions, such as acylation and sulfonation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline” would depend on its specific structure. Generally, piperidines are basic in nature and have a characteristic odor . Anilines are weakly basic and can form salts with acids .
Scientific Research Applications
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Safety And Hazards
Future Directions
The future directions for research on “5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline” would depend on its potential applications. Given that both piperidines and anilines are widely used in the synthesis of pharmaceuticals, it’s possible that this compound could have interesting biological activities that could be explored in future studies .
properties
IUPAC Name |
5-(3-methylpiperidin-1-yl)-2-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-4-3-7-15(9-10)11-5-6-13(12(14)8-11)18(2,16)17/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEULTGNUOMOFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylpiperidin-1-yl)-2-methylsulfonylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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